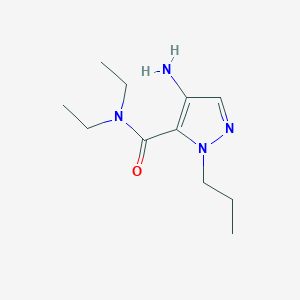
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a selective CB1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mechanism of Action
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a selective CB1 receptor antagonist. It binds to the CB1 receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor, which is involved in the regulation of appetite, metabolism, and pain.
Biochemical and Physiological Effects
This compound has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has been shown to reduce neuropathic pain in animal models of neuropathic pain. This compound has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which allows for the specific targeting of the CB1 receptor. It has also been shown to be effective in animal models of various diseases, which suggests its potential therapeutic applications. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life, which requires frequent dosing. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide. One potential direction is the development of more potent and selective CB1 receptor antagonists. Another potential direction is the study of the long-term effects of this compound on various physiological processes. Additionally, the potential therapeutic applications of this compound in humans should be explored further. Finally, the use of this compound in combination with other drugs should be investigated to determine its potential synergistic effects.
Conclusion
In conclusion, this compound is a selective CB1 receptor antagonist that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, neuropathic pain, and drug addiction. This compound has several advantages for lab experiments, but also has limitations. There are several future directions for the study of this compound, including the development of more potent and selective CB1 receptor antagonists, the study of its long-term effects, and its potential therapeutic applications in humans.
Synthesis Methods
The synthesis of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1-propyl-1H-pyrazole-5-carboxamide with diethyl sulfate in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, and neuropathic pain. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
4-amino-N,N-diethyl-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-7-15-10(9(12)8-13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKBQRGYAPCNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)
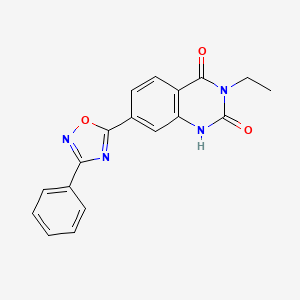
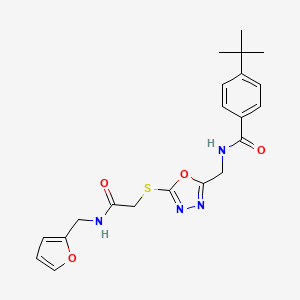
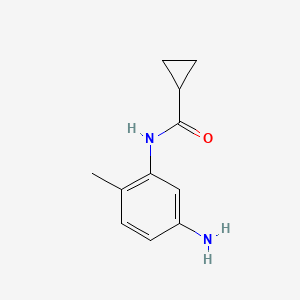
![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)
![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)
![N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2674473.png)

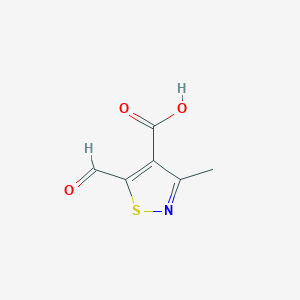


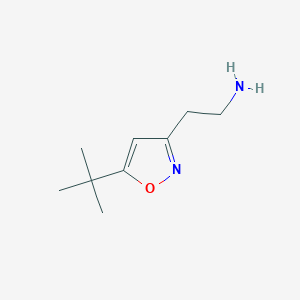

![9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2674483.png)